TLR7 agonist 13 -

TLR7 agonist 13

Catalog Number: EVT-12538859
CAS Number:
Molecular Formula: C17H19N5O6
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TLR7 agonist 13 is a synthetic compound designed to activate Toll-like receptor 7, an important component of the immune system that recognizes single-stranded RNA and plays a crucial role in antiviral responses. This compound belongs to a class of imidazoquinoline derivatives, known for their immunostimulatory properties. TLR7 agonist 13 has garnered attention for its potential applications in vaccine development and cancer immunotherapy, where enhancing immune responses is critical.

Source and Classification

The compound is synthesized from various imidazoquinoline precursors, which have been extensively studied for their ability to stimulate TLR7. TLR7 agonist 13 falls under the classification of small molecule immunomodulators, specifically designed to enhance the activity of the immune system by mimicking viral components.

Synthesis Analysis

Methods and Technical Details

The synthesis of TLR7 agonist 13 typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the Imidazoquinoline Core: Starting from commercially available precursors, reactions involving cyclization steps are employed to construct the imidazoquinoline framework.
  2. Functionalization: Subsequent steps involve introducing various functional groups that enhance solubility and bioactivity. For example, modifications at the 1-position or 4-position of the imidazoquinoline ring can significantly affect TLR7 activation potency.
  3. Purification: The final product is purified using techniques such as column chromatography, ensuring high purity necessary for biological assays.

The synthesis process has been documented to yield TLR7 agonist 13 with good yields and purity, typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Molecular Structure Analysis

Structure and Data

The molecular structure of TLR7 agonist 13 features a core imidazoquinoline scaffold with specific substitutions that enhance its binding affinity for TLR7. Key structural characteristics include:

  • Imidazoquinoline Core: This bicyclic structure is essential for receptor interaction.
  • Substituents: Various substituents at positions 1, 2, or 4 can modulate the compound's solubility and potency.

The molecular formula and weight are typically determined through analytical methods, confirming the compound's identity. For instance, the molecular weight of TLR7 agonist 13 is often around C25H24N4OC_{25}H_{24}N_4O .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of TLR7 agonist 13 can be characterized by its ability to undergo specific interactions with biological targets:

  1. Binding to TLR7: The compound engages in non-covalent interactions with TLR7, promoting receptor dimerization and subsequent signaling cascades.
  2. Stability under Physiological Conditions: Studies indicate that TLR7 agonist 13 remains stable in biological fluids, which is crucial for its effectiveness as an immune modulator.

Reactions involving this compound are primarily focused on its interaction with immune cells rather than traditional organic reactions .

Mechanism of Action

Process and Data

The mechanism by which TLR7 agonist 13 exerts its effects involves several key steps:

  1. Receptor Activation: Upon binding to TLR7, the compound induces a conformational change in the receptor that activates downstream signaling pathways.
  2. Cytokine Production: This activation leads to increased production of pro-inflammatory cytokines such as Interferon-alpha and Interleukin-6, which are critical for mounting an effective immune response.
  3. Immune Cell Recruitment: The signaling cascade also promotes the recruitment and activation of various immune cells, including dendritic cells and macrophages.

These processes highlight the potential of TLR7 agonist 13 in enhancing immune responses against pathogens or tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TLR7 agonist 13 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows variable solubility depending on its substituents; modifications can enhance aqueous solubility significantly.
  • Stability: It remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically reported within a specific range that correlates with its structural characteristics.

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often employed to assess these properties .

Applications

Scientific Uses

TLR7 agonist 13 holds promise in various scientific applications:

  • Vaccine Development: Its ability to enhance immune responses makes it a candidate for use as an adjuvant in vaccines aimed at viral infections or cancer.
  • Cancer Immunotherapy: By activating TLR7, this compound may help stimulate anti-tumor immunity, making it a potential therapeutic agent for cancer treatment.
  • Research Tool: It serves as a valuable tool in immunological research to study TLR signaling pathways and their implications in disease.

Properties

Product Name

TLR7 agonist 13

IUPAC Name

[(2S,4S,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C17H19N5O6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C17H19N5O6/c1-4-5-21-12-7-19-16(18)20-14(12)22(17(21)25)15-13(27-10(3)24)6-11(28-15)8-26-9(2)23/h1,7,11,13,15H,5-6,8H2,2-3H3,(H2,18,19,20)/t11-,13-,15+/m0/s1

InChI Key

OEXMWVBGTNSTSR-CORIIIEPSA-N

Canonical SMILES

CC(=O)OCC1CC(C(O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@@H]([C@@H](O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.